
1-(3-Aminopropyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride
Übersicht
Beschreibung
“1-(3-Aminopropyl)” compounds are a class of chemicals that contain an aminopropyl group. They are often used in the synthesis of various chemical compounds and have applications in fields like medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of “1-(3-Aminopropyl)” compounds can vary depending on the specific compound being synthesized. For example, “1-(3-Aminopropyl)imidazole” can be synthesized by the reaction of 1,1-dimethyl-1,3-propylenediamine with ethyl chloroacetate .
Molecular Structure Analysis
The molecular structure of “1-(3-Aminopropyl)” compounds can be determined using techniques like X-ray diffraction .
Chemical Reactions Analysis
“1-(3-Aminopropyl)” compounds can participate in various chemical reactions. For instance, “1-(3-Aminopropyl) methacrylamide hydrochloride” can be used to prepare microgels functionalized with primary amines .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(3-Aminopropyl)” compounds can be influenced by factors like the number of grafted functional groups .
Wirkmechanismus
The mechanism of action of “1-(3-Aminopropyl)” compounds can depend on their specific chemical structure and the context in which they are used. For example, in the field of medicinal chemistry, azoles are widely used and studied class of antimicrobial agents due to their high therapeutic index and safety profile .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(3-aminopropyl)-5-bromopyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O.ClH/c9-7-2-3-8(12)11(6-7)5-1-4-10;/h2-3,6H,1,4-5,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBJOKNBOJQPRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1Br)CCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminopropyl)-5-bromo-1,2-dihydropyridin-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



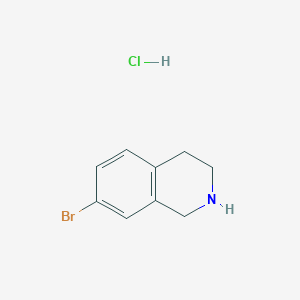
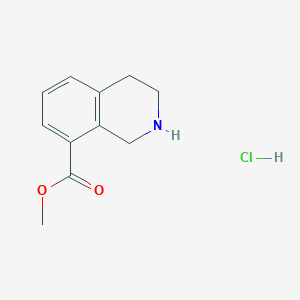
![tert-Butyl 5-oxo-4,10-diazaspiro[5.5]undecane-10-carboxylate](/img/structure/B1521075.png)
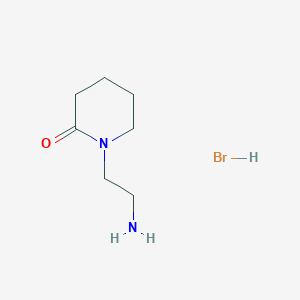


![2-Aza-spiro[5.5]undecane hydrochloride](/img/structure/B1521080.png)

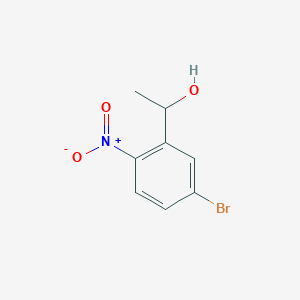
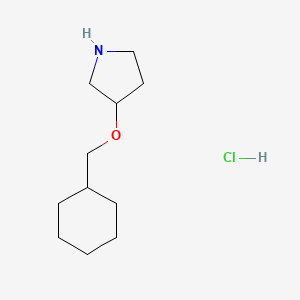
![1-(Benzo[d]thiazol-2-yl)-2-chloroethanone](/img/structure/B1521089.png)
![3-{1-[(Tert-butoxy)carbonyl]piperidin-3-yl}benzoic acid](/img/structure/B1521092.png)
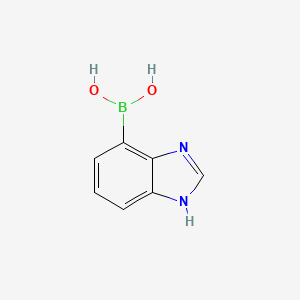
![Bicyclo[2.2.2]octane-2-sulfonamide](/img/structure/B1521095.png)